molecular formula C19H15ClFNO3 B2892598 2-(2-Chloro-6-fluorobenzyl)-4-{[(2-furylmethyl)imino]methyl}-1,3-benzenediol CAS No. 341967-53-1

2-(2-Chloro-6-fluorobenzyl)-4-{[(2-furylmethyl)imino]methyl}-1,3-benzenediol

Cat. No. B2892598
CAS RN: 341967-53-1
M. Wt: 359.78
InChI Key: DJTMMSDNIFQPCO-LSHDLFTRSA-N
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Description

2-(2-Chloro-6-fluorobenzyl)-4-{[(2-furylmethyl)imino]methyl}-1,3-benzenediol, also known as 6-chloro-2-fluoro-4-hydroxybenzyl-2-furylmethyl-iminomethylbenzene-1,3-diol, is a novel compound with promising potential for a variety of scientific research applications. This compound has been studied for its potential to be used in a variety of laboratory experiments. It has been shown to possess unique biochemical and physiological effects, which make it an attractive candidate for further study.

Scientific Research Applications

Synthesis and Biological Activity

Researchers have developed various compounds with structures similar to "2-(2-Chloro-6-fluorobenzyl)-4-{[(2-furylmethyl)imino]methyl}-1,3-benzenediol" to explore their biological activities. For instance, Mohammadhosseini et al. (2009) synthesized a series of compounds, including one with a 2-chloro-6-fluorobenzylthio moiety, which showed significant in vitro anti-Helicobacter pylori activity, outperforming the standard drug metronidazole in some cases (Mohammadhosseini et al., 2009). These findings suggest that modifications to the benzyl portion of the molecule, such as fluorination and chlorination, can enhance biological activity.

Synthesis Techniques and Intermediates

The synthesis of related compounds provides insights into potential applications of "2-(2-Chloro-6-fluorobenzyl)-4-{[(2-furylmethyl)imino]methyl}-1,3-benzenediol" in drug development and other research areas. For example, Izumi et al. (2007) reported on the one-step synthesis of 5-(4-fluorobenzyl)-2-furyl methyl ketone, an intermediate in the synthesis of the HIV integrase inhibitor S-1360, demonstrating the relevance of fluoro and chloro substituted benzyl compounds in the synthesis of pharmacologically active agents (Izumi et al., 2007).

Antimycobacterial Activity

Further extending the utility of related structures, Braendvang et al. (2007) synthesized a series of 6-(2-furyl)-9-(p-methoxybenzyl)purines with varying substituents, finding that some compounds exhibited potent in vitro activity against Mycobacterium tuberculosis. This study highlights the potential of incorporating furyl and benzyl moieties into compounds for antimicrobial applications (Braendvang et al., 2007).

properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]-4-(furan-2-ylmethyliminomethyl)benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFNO3/c20-16-4-1-5-17(21)14(16)9-15-18(23)7-6-12(19(15)24)10-22-11-13-3-2-8-25-13/h1-8,10,23-24H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTMMSDNIFQPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC2=C(C=CC(=C2O)C=NCC3=CC=CO3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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